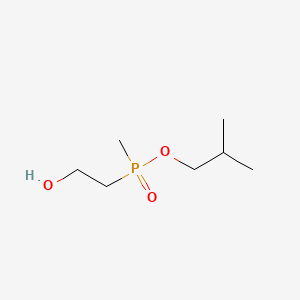
Isobutyl (2-hydroxyethyl)methylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl (2-hydroxyethyl)methylphosphinate: is an organophosphorus compound with the molecular formula C7H17O3P and a molar mass of 180.18 g/mol . This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and a hydroxyl group, along with an isobutyl group and a 2-hydroxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isobutyl (2-hydroxyethyl)methylphosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used as a flame retardant and as an additive in polymer production to enhance material properties .
Wirkmechanismus
The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- Isobutyl (2-hydroxyethyl)phosphonate
- Isobutyl (2-hydroxyethyl)phosphine oxide
- Isobutyl (2-hydroxyethyl)phosphine
Comparison: Isobutyl (2-hydroxyethyl)methylphosphinate is unique due to its specific phosphinate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phosphonates and phosphine oxides have different oxidation states and reactivity profiles, making this compound particularly valuable in specific applications .
Eigenschaften
CAS-Nummer |
53314-61-7 |
|---|---|
Molekularformel |
C7H17O3P |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
2-[methyl(2-methylpropoxy)phosphoryl]ethanol |
InChI |
InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UDQBLBPJVKUWET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



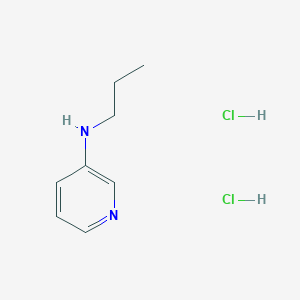


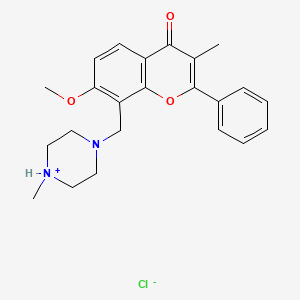

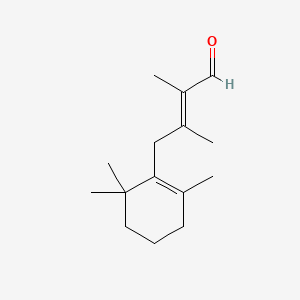
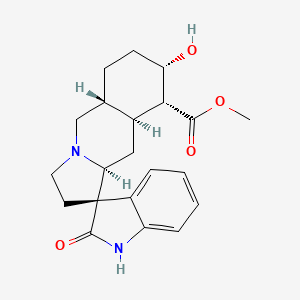
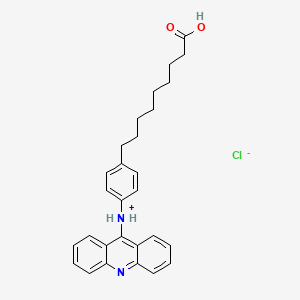
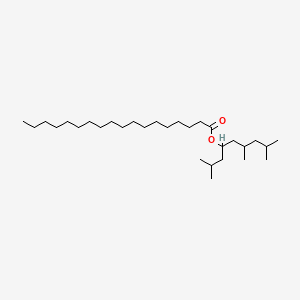
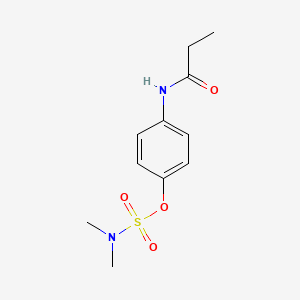
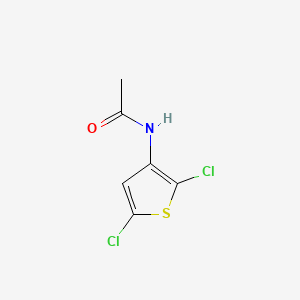
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)

